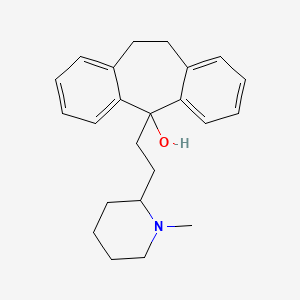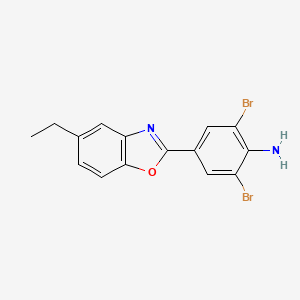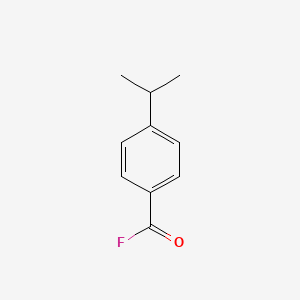![molecular formula C15H21N3O4S B13798769 (5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Panipenem is a carbapenem antibiotic that has been used primarily in Japan since the 1990s. It is known for its broad-spectrum antibacterial activity and is often used in combination with betamipron to reduce nephrotoxicity . Carbapenems, including panipenem, are unique among β-lactams due to their resistance to hydrolysis by most β-lactamases .
準備方法
The preparation of panipenem involves several synthetic steps. Initially, methyl acetoacetate and p-nitrobenzyl alcohol are used as raw materials to prepare the panipenem parent nucleus through a series of reactions: ester exchange, diazo reaction, enolization, substitution, hydrolysis, and ring-closing . The side chain is prepared using (3R)-3-hydroxy-pyrrolidine hydrochloride and nitrobenzyl chroformate ester through amidation, sulfonylation, nucleophilic substitution, and saponification . Finally, the parent nucleus and side chain are joined by condensation, followed by catalytic hydrolysis and imidization to obtain panipenem .
化学反応の分析
Panipenem undergoes various chemical reactions, including isomerization and degradation. In aqueous solutions, it can isomerize between Z-form and E-form, with the rates affected by pH . The degradation of panipenem follows pseudo-first-order kinetics, with the rate influenced by the initial concentration and pH of the solution . Common reagents used in these reactions include 2-(N-Morpholino) ethanesulfonic acid and 3-(N-Morpholino) propanesulfonic acid . Major products formed from these reactions include different isomers and degradation products.
科学的研究の応用
Panipenem has been extensively studied for its antibacterial properties. It is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable antibiotic for treating severe infections . In addition to its use in medicine, panipenem has been studied for its role in combating antibiotic resistance. Research has shown that it can inhibit β-lactamases, enzymes that many bacteria produce to resist β-lactam antibiotics . This makes panipenem a critical component in the fight against multidrug-resistant bacterial infections .
作用機序
Once inside, it acylates penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This action disrupts the cell wall synthesis, leading to bacterial cell death. Betamipron, often combined with panipenem, inhibits the renal uptake of panipenem, reducing its nephrotoxicity .
類似化合物との比較
Panipenem is part of the carbapenem family, which includes other antibiotics such as imipenem-cilastatin, meropenem, ertapenem, doripenem, and biapenem . Compared to these compounds, panipenem is unique in its combination with betamipron to reduce nephrotoxicity . While all carbapenems share a broad spectrum of activity and resistance to β-lactamases, panipenem’s specific formulation offers a distinct advantage in terms of safety and efficacy .
特性
分子式 |
C15H21N3O4S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7?,9-,10+,12+/m0/s1 |
InChIキー |
TYMABNNERDVXID-MTGXGNTLSA-N |
異性体SMILES |
CC([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O |
正規SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
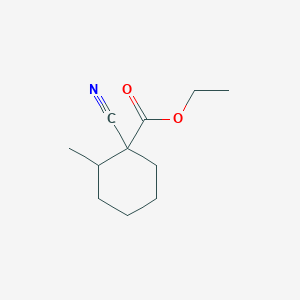

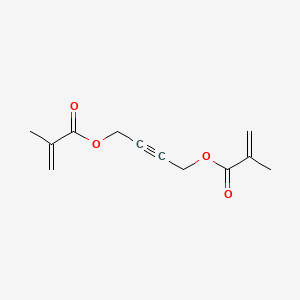

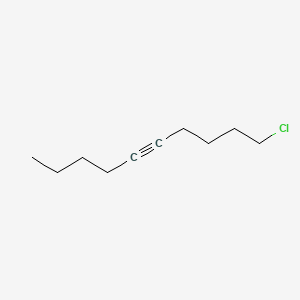
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)
